Tert-butyl 3,4-diaminobenzoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl substituted aromatic compounds involves various strategies. For instance, a novel polyimide was synthesized from a diamine with tert-butyl side groups through a polycondensation reaction with aromatic tetracarboxylic dianhydrides . Another synthesis approach involved bismuth-based C-H bond activation and CO2 insertion chemistry to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid . These methods highlight the versatility of tert-butyl groups in facilitating the synthesis of complex aromatic compounds.
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds is characterized by the presence of bulky tert-butyl groups that can influence the packing and intermolecular interactions of the molecules. For example, the crystal structure analysis of a tert-butyl substituted compound revealed strong intermolecular interactions and good packing ability . The presence of tert-butyl groups can also affect the molecular conformation and stability, as seen in the X-ray crystallographic analysis of a Schiff base compound .
Chemical Reactions Analysis
Tert-butyl substituted compounds can undergo various chemical reactions. The reaction of tert-butyl diazoacetate with arylamines and imines resulted in the formation of α,β-bis(arylamino) acid derivatives with high enantioselectivity . Another study reported the ipso-substitution of the tert-butyl group in a reaction with phenylacetylene . These reactions demonstrate the reactivity of tert-butyl substituted compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of the tert-butyl groups. The introduction of tert-butyl groups into polyimides resulted in materials with low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The solubility and transparency of polyimides were also enhanced by incorporating tert-butyl groups . Additionally, the vibrational, UV, NMR, and other molecular properties of a tert-butyl substituted benzoic acid were studied using quantum chemical calculations and spectroscopic methods .
Scientific Research Applications
Application in TFT-LCDs
- Scientific Field : Material Science, specifically in the production of TFT-LCDs (Thin Film Transistor Liquid Crystal Displays) .
- Summary of the Application : Tert-butyl 3,4-diaminobenzoate, also referred to as DABC, is used in the preparation of polyimide alignment layers for twisted-nematic TFT-LCDs . These layers are crucial for the alignment of liquid crystal molecules, which is a key factor in the performance of TFT-LCDs .
- Methods of Application or Experimental Procedures : The target diamine, DABC, is obtained as white crystals . A series of novel poly (amic acid)s (PAAs) alignment agents were developed from DABC and various dianhydrides . These PAAs were used as alignment agents to fabricate the minicells of twisted-nematic (TN) modes of TFT-LCDs . The PI alignment layers obtained by the thermal imidization of the corresponding PAAs, followed by rubbing treatments showed good alignment ability to the liquid crystal (LC) molecules .
- Results or Outcomes : The PI alignment layers showed good alignment ability to the LC molecules with the pretilt angles (θp) in the range of 1.46 7.02° . PI-3 (DMCBDA-DABC) showed the highest θp of 7.02°, while PI-4 (6FDA-DABC) exhibited the lowest one of 1.46° . The semi-aromatic PI-1 PI-3 layers showed higher optical transmittance than that of the wholly aromatic PI-4 counterpart . PI-4 layer exhibited the lowest voltage holding ratio (VHR) of 91.32% at 60 °C, which was apparently lower than those of the semi-aromatic PI-1 PI-3 counterparts ( > 96.00%) .
Synthesis of Antifolates
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Tert-butyl 4-aminobenzoate, a compound structurally similar to Tert-butyl 3,4-diaminobenzoate, is used as a building block for the synthesis of antifolates . Antifolates are important as tumor cell inhibitors .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of N-substituted Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : Tert-butyl 4-aminobenzoate, a compound structurally similar to Tert-butyl 3,4-diaminobenzoate, is used in the synthesis of N-substituted derivatives .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 4-bromobenzoate with N-methylbenzylamine in the presence of NaOtBu, PdCl2, and P(o-tolyl)3 .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
Tert-butyl 3,4-diaminobenzoate has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl 3,4-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXWMTJULZJDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565033 | |
Record name | tert-Butyl 3,4-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,4-diaminobenzoate | |
CAS RN |
62754-26-1 | |
Record name | tert-Butyl 3,4-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3,4-diaminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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